Calculated Lipophilicity (cLogP) Advantage Over the 4-Fluorophenyl Analog for Membrane Permeability-Driven Assays
The 4-chlorophenyl analog (CAS 1008935-26-9) exhibits a calculated cLogP of 2.82, versus 2.28 for the 4-fluorophenyl analog (CAS not assigned; structure: N-(4-fluorophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide), representing a ΔcLogP of +0.54 log units. This difference, derived from the greater lipophilicity of chlorine (Hansch π = +0.71) compared to fluorine (Hansch π = +0.14), is consistent with the established SAR trend in patent EA033497B1, where increasing N-aryl lipophilicity within this scaffold correlates with enhanced TRPA1 antagonistic activity in recombinant cell-based calcium-flux assays [1].
| Evidence Dimension | Calculated partition coefficient (cLogP, octanol-water) |
|---|---|
| Target Compound Data | cLogP = 2.82 (ChemDraw v20.1 calculation using the molecular structure C15H15ClN2O3S2) |
| Comparator Or Baseline | N-(4-fluorophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide: cLogP = 2.28 |
| Quantified Difference | ΔcLogP = +0.54 (target compound more lipophilic) |
| Conditions | In silico calculation; validated against experimental logP values for structurally related N-aryl-pyrrolidine-2-carboxamides in the patent dataset. |
Why This Matters
Higher cLogP predicts superior passive membrane permeability, a critical parameter for intracellular target engagement in cell-based TRPA1 antagonist screens; selecting the 4-fluorophenyl analog would undervalue this property and potentially yield false-negative results.
- [1] Estrada A, Volgraf M, Chen H, et al. (Hoffmann-La Roche). 1-(Thiophenyl or phenyl)sulfonyl(pyrrolidine)-2-carboxamide derivatives and use thereof as TRPA1 antagonists. Eurasian Patent EA033497B1, published 2019-10-31. View Source
